molecular formula C22H21FN6O4S B2904085 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 1019098-80-6

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2904085
CAS No.: 1019098-80-6
M. Wt: 484.51
InChI Key: CRQSIQPPQCNDAW-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide features a pyrazole core substituted with an amino group, a methylsulfanyl group, and a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The acetamide group is linked to a 2-fluorophenyl substituent. This structure combines heterocyclic and aromatic elements, which are common in bioactive molecules targeting enzymes or receptors. Key structural attributes include:

  • Methylsulfanyl on pyrazole: May improve metabolic stability compared to sulfoxide or sulfone derivatives.
  • 2-Fluorophenyl on acetamide: Ortho-substitution could influence steric interactions and electronic effects.

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O4S/c1-31-15-9-8-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-4-6-13(14)23/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQSIQPPQCNDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide can be achieved through a multi-step process involving the formation of the oxadiazole and pyrazole rings, followed by the introduction of the amino, methylsulfanyl, and fluorophenylacetamide groups. The general synthetic route involves:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Formation of the pyrazole ring: This involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives.

    Introduction of the amino group: This can be done through nucleophilic substitution reactions.

    Introduction of the methylsulfanyl group: This can be achieved by reacting the intermediate with a suitable thiol or sulfide source.

    Introduction of the fluorophenylacetamide group: This involves the coupling of the intermediate with 2-fluorophenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution of the amino group could yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has shown promise in medicinal chemistry for its potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For instance:

  • A study indicated that derivatives of this compound could reduce inflammation in animal models by modulating the NF-kB signaling pathway .

Anticancer Potential

Research has also pointed to its anticancer properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects:

  • In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways .

Pharmacological Insights

The pharmacological profile of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride suggests its utility in treating conditions such as:

  • Chronic Pain : Its analgesic properties make it a candidate for chronic pain management therapies.
  • Neurodegenerative Disorders : Preliminary studies suggest neuroprotective effects which could be beneficial in diseases like Alzheimer's and Parkinson's .

Material Science Applications

In addition to its medicinal applications, this compound is being explored for use in material science:

  • Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties .

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatoryDemonstrated inhibition of cytokine production in animal models.
AnticancerInduced apoptosis in various cancer cell lines.
NeuroprotectionShowed potential neuroprotective effects relevant to neurodegenerative diseases.
Material ScienceExplored for use in OLEDs and novel polymer synthesis.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: This can modulate their activity and influence downstream signaling pathways.

    Interacting with nucleic acids: This can affect gene expression and cellular function.

    Modulating oxidative stress: The compound may have antioxidant properties that protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole and Pyrazole Modifications

Compound A : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
  • Differences :
    • Oxadiazole substituent : 4-Methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target).
    • Acetamide group : 2-Chloro-4-methylphenyl (vs. 2-fluorophenyl).
  • Implications :
    • The 3,4-dimethoxy groups in the target compound may increase lipophilicity and binding affinity due to additional methoxy interactions.
    • Fluorine in the target’s acetamide (electron-withdrawing) vs. chlorine (bulkier, electron-withdrawing) could alter solubility and target engagement.
Compound B : BI 665915 (Oxadiazole-containing FLAP inhibitor)
  • Structure : Features a pyrazole-oxadiazole scaffold optimized for 5-lipoxygenase-activating protein (FLAP) inhibition.
  • Key Data :
    • FLAP binding IC₅₀ < 10 nM; human whole blood LTB₄ inhibition IC₅₀ < 100 nM.
    • Optimized pharmacokinetics (low human clearance predicted).
  • Comparison: The target compound’s 3,4-dimethoxyphenyl may enhance binding compared to BI 665915’s simpler substituents, but its pharmacokinetic profile remains unverified. Methylsulfanyl in the target vs. dimethylamino in BI 665915: Sulfur groups may reduce polarity but improve metabolic stability.

Acetamide Substituent Variations

Compound C : N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure : Triazole-sulfanyl acetamide with 2,4-difluorophenyl.
  • Implications: Di-fluorination increases electronegativity and metabolic resistance compared to the target’s mono-fluorophenyl. Triazole vs. oxadiazole: Triazoles may offer better solubility but reduced aromatic stacking.
Compound D : 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide
  • Structure : Triazole-sulfanyl acetamide with pyridyl and m-tolyl groups.
  • the target’s dimethoxyphenyl. m-Tolyl (methyl) vs. 2-fluorophenyl: Steric effects and electronic profiles differ, affecting target selectivity.

Sulfur-Containing Groups

Compound E : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide
  • Structure : Imidazole-sulfinyl acetamide with fluorophenyl.
  • Implications :
    • Sulfinyl group increases polarity and hydrogen-bonding capacity vs. the target’s methylsulfanyl.
    • Fluorophenyl para-substitution (vs. ortho in the target) may reduce steric hindrance in binding pockets.

Structural-Activity Relationship (SAR) Trends

  • Oxadiazole Substituents :
    • Methoxy groups (e.g., 3,4-dimethoxy in the target) enhance lipophilicity and binding affinity .
    • Electron-withdrawing groups (e.g., fluorine, chlorine) improve metabolic stability .
  • Pyrazole Modifications: Methylsulfanyl balances metabolic stability and hydrophobicity . Amino groups facilitate hydrogen bonding with targets .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Oxadiazole/Pyrazole Substituents Acetamide Substituent Notable Properties/Activity
Target Compound Pyrazole-Oxadiazole 3,4-Dimethoxyphenyl, Methylsulfanyl 2-Fluorophenyl High lipophilicity (predicted)
Compound A Pyrazole-Oxadiazole 4-Methoxyphenyl, Methylsulfanyl 2-Chloro-4-methylphenyl Unreported activity
BI 665915 Pyrazole-Oxadiazole Phenyl, Dimethylamino 2-Pyrimidinyl FLAP IC₅₀ < 10 nM; Low clearance
Compound C Triazole-Sulfanyl Furan-2-yl, Ethyl 2,4-Difluorophenyl Anti-exudative activity (10 mg/kg)
Compound E Imidazole-Sulfinyl 4-Fluorophenyl, Methylsulfinyl 4-Pyridyl Crystallographically characterized

Biological Activity

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Oxadiazole moiety : Known for its diverse pharmacological properties.
  • Pyrazole ring : Often associated with anti-inflammatory and anticancer activities.
  • Fluorophenyl group : Enhances lipophilicity and may improve bioavailability.

Cytotoxicity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .

CompoundCell LineIC50 (μM)
Compound AHCT-11636
Compound BHeLa34
Target CompoundTBDTBD

The mechanisms through which this compound exerts its cytotoxic effects may involve:

  • Induction of Apoptosis : Compounds with similar structures have been shown to induce caspase activity, leading to programmed cell death in cancer cells .
  • Inhibition of Cell Proliferation : The presence of the oxadiazole group often correlates with inhibition of key signaling pathways involved in cell growth.

Study 1: Anticancer Activity

A study investigating the anticancer properties of oxadiazole derivatives found that specific structural modifications significantly enhanced their effectiveness against cancer cell lines. The target compound's structural features suggest it may also exhibit similar properties .

Study 2: Antimicrobial Potential

Research has indicated that oxadiazole derivatives possess antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways . The target compound's unique structure may enhance its effectiveness against resistant strains.

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